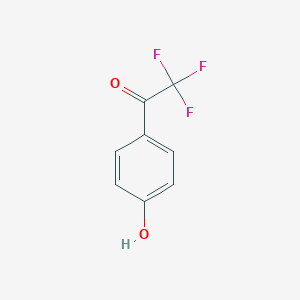

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNQIRKICGIWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466108 | |

| Record name | 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823-63-8 | |

| Record name | 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The document details the core synthetic strategies, including the direct trifluoroacetylation of phenol and multi-step approaches involving the Fries rearrangement of an intermediate ester. Emphasis is placed on providing detailed experimental protocols, quantitative analysis of reaction parameters, and characterization data to aid researchers in the practical application of these methods.

Introduction

This compound, also known as 4-hydroxy-α,α,α-trifluoroacetophenone, is a valuable building block in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules, making this compound a sought-after precursor in drug discovery and development. This guide explores the most common and effective methods for its synthesis, focusing on reaction mechanisms, experimental procedures, and optimization strategies.

Core Synthetic Pathways

The synthesis of this compound can be broadly categorized into two main approaches:

-

Direct Acylation of Phenol: This involves the direct introduction of a trifluoroacetyl group onto the phenol ring.

-

Rearrangement of a Phenyl Ester Intermediate: This two-step process involves the initial formation of a phenyl trifluoroacetate followed by a rearrangement to the desired product.

This guide will focus on the most widely applicable and scalable of these methods.

Pathway 1: Trifluoroacetylation of Phenol via Fries Rearrangement

The most common and efficient route to this compound involves a two-step process: the O-acylation of phenol with trifluoroacetic anhydride to form phenyl trifluoroacetate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the desired para-substituted product.

Caption: Fries Rearrangement Pathway.

Step 1: Synthesis of Phenyl Trifluoroacetate

The initial step is the esterification of phenol with trifluoroacetic anhydride. This reaction is typically rapid and proceeds with high yield.

Experimental Protocol:

-

To a stirred solution of phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform), slowly add trifluoroacetic anhydride (1.1 - 1.5 eq.) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove unreacted anhydride and trifluoroacetic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude phenyl trifluoroacetate.

Quantitative Data:

| Reactant/Product | Molar Ratio | Typical Yield (%) | Purity (%) |

| Phenol | 1.0 | - | >99 |

| Trifluoroacetic Anhydride | 1.2 | - | - |

| Phenyl Trifluoroacetate | - | >95 | ~95-98 |

Step 2: Fries Rearrangement of Phenyl Trifluoroacetate

The Fries rearrangement is an intramolecular reaction that involves the migration of the trifluoroacetyl group from the phenolic oxygen to the aromatic ring. The regioselectivity (ortho vs. para substitution) is highly dependent on the reaction conditions, particularly the temperature and the choice of Lewis acid catalyst. For the synthesis of the desired 4-hydroxy isomer, lower reaction temperatures are generally favored.[1][2]

Experimental Protocol:

-

To a suspension of a Lewis acid, such as aluminum chloride (AlCl₃, 1.5 - 2.5 eq.), in an anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane), cool the mixture to 0-5 °C.

-

Slowly add a solution of phenyl trifluoroacetate (1.0 eq.) in the same solvent to the cooled suspension.

-

Maintain the reaction temperature at a low range (e.g., 0-25 °C) to favor the formation of the para-isomer.[2]

-

Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Fries Rearrangement:

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of para-isomer (%) | Ortho/Para Ratio |

| AlCl₃ | Nitrobenzene | 0 - 10 | 4 - 6 | 60 - 75 | ~1:10 |

| AlCl₃ | 1,2-Dichloroethane | 25 | 8 - 12 | 50 - 65 | ~1:8 |

| Triflic Acid | Dichloromethane | 0 | 2 - 4 | 70 - 80 | Highly para-selective |

Alternative Pathway: Houben-Hoesch Reaction

The Houben-Hoesch reaction provides an alternative route for the synthesis of hydroxyaryl ketones. This reaction involves the condensation of a phenol with a nitrile in the presence of a Lewis acid and hydrogen chloride. For the synthesis of this compound, trifluoroacetonitrile would be the required nitrile.[3][4][5]

Caption: Houben-Hoesch Reaction Pathway.

Experimental Protocol:

-

Suspend an anhydrous Lewis acid, such as zinc chloride (ZnCl₂), in anhydrous ether.

-

Add phenol to the suspension.

-

Bubble dry hydrogen chloride gas through the mixture while cooling in an ice bath.

-

Introduce trifluoroacetonitrile into the reaction mixture.

-

Allow the reaction to proceed for several hours.

-

The resulting ketimine hydrochloride precipitate is filtered and then hydrolyzed with water to yield the final product.

Note: While theoretically feasible, the Houben-Hoesch reaction with trifluoroacetonitrile can be challenging due to the gaseous nature and reactivity of the nitrile. This method is generally less common than the Fries rearrangement approach for this specific target molecule. Published yields and detailed protocols are less readily available.

Purification and Characterization

Purification of the final product is typically achieved through recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel.

Characterization Data for this compound:

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 114-117 °C |

| ¹H NMR (CDCl₃) | δ 8.01 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 5.6 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ 178.5 (q, J = 35 Hz), 162.2, 132.8, 122.5, 117.0 (q, J = 291 Hz), 116.5 |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the O-trifluoroacetylation of phenol followed by a Lewis acid-catalyzed Fries rearrangement. Careful control of reaction conditions, particularly temperature, is crucial for maximizing the yield of the desired para-isomer. While the Houben-Hoesch reaction presents a theoretical alternative, the Fries rearrangement pathway is better documented and more amenable to scale-up. This guide provides the necessary foundational knowledge and experimental details to enable researchers to successfully synthesize this important fluorinated building block.

References

Physical and chemical properties of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxy-ω,ω,ω-trifluoroacetophenone, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. The presence of a trifluoromethyl group imparts unique properties to the molecule, including increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some reported values, particularly the melting point, show variability across different sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Appearance | Colorless liquid or light yellow oily substance/solid | [1] |

| Melting Point | 25-27 °C or 114 °C | [1] |

| Boiling Point | 185-190 °C | [1] |

| Density | 1.4 g/cm³ | |

| pKa | ~7.6 | |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and chloroform. | [1] |

Chemical Synthesis

The primary synthetic route to this compound is through the Fries rearrangement of a phenyl trifluoroacetate precursor. This reaction is an ortho, para-selective electrophilic aromatic substitution.[2][3]

Experimental Protocol: Fries Rearrangement

This protocol is a representative procedure based on the general principles of the Fries rearrangement for the synthesis of hydroxyaryl ketones.[2][3]

Materials:

-

Phenyl trifluoroacetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl trifluoroacetate in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Carefully add anhydrous aluminum chloride portion-wise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Spectral Data

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the aromatic protons would be expected to show a characteristic splitting pattern. The hydroxyl proton is typically a broad singlet, and its chemical shift can vary with concentration and solvent.

Predicted ¹H NMR Data (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.9 | d | 2H | Aromatic (ortho to carbonyl) |

| ~6.9 | d | 2H | Aromatic (meta to carbonyl) |

| ~5.0-6.0 | br s | 1H | Phenolic -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.

Predicted ¹³C NMR Data (CDCl₃):

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~180 | C=O |

| ~160 | C-OH |

| ~132 | Aromatic CH (ortho to carbonyl) |

| ~128 | Aromatic C (ipso to carbonyl) |

| ~117 | CF₃ (quartet) |

| ~115 | Aromatic CH (meta to carbonyl) |

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretching band, a strong C=O stretching absorption, and C-F stretching bands. For the analogous 4-hydroxyacetophenone, characteristic peaks are observed for O-H stretch (~3300-3100 cm⁻¹), C=O stretch (~1650 cm⁻¹), and aromatic C=C stretches (~1600, 1580 cm⁻¹).[4][5]

Expected IR Data:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3500-3200 (broad) | O-H stretch (phenolic) |

| ~1700 | C=O stretch (ketone) |

| 1600, 1580 | C=C stretch (aromatic) |

| 1300-1100 | C-F stretch |

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺). Key fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the acyl group. The mass spectrum of 4-hydroxyacetophenone shows a prominent molecular ion peak at m/z 136 and a base peak at m/z 121, corresponding to the loss of a methyl group.[6][7][8][9]

Expected Fragmentation:

-

M⁺: 190

-

[M - CF₃]⁺: 121

-

[M - COCF₃]⁺: 93

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural analog, 4-hydroxyacetophenone, and its derivatives have been shown to possess anti-inflammatory properties.[10][11] These compounds have been demonstrated to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12]

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades. The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[13]

The MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory stimuli and play crucial roles in regulating the production of inflammatory mediators.[14][15]

It is hypothesized that this compound, like its non-fluorinated counterparts, may exert anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK pathways.

Conclusion

This compound is a valuable synthetic intermediate with promising potential in drug discovery. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug design. Further research is warranted to fully elucidate its biological activities and mechanism of action.

References

- 1. chembk.com [chembk.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. 4'-Hydroxyacetophenone(99-93-4) IR Spectrum [m.chemicalbook.com]

- 6. 4'-Hydroxyacetophenone(99-93-4) MS spectrum [chemicalbook.com]

- 7. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetophenone, 4'-hydroxy- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. P-Hydroxyacetophenone Ameliorates Alcohol-Induced Steatosis and Oxidative Stress via the NF-κB Signaling Pathway in Zebrafish and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS: 1823-63-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, also known by synonyms such as 4'-Hydroxy-2,2,2-trifluoroacetophenone and 4-(Trifluoroacetyl)phenol, is a fluorinated aromatic ketone with the CAS number 1823-63-8. This versatile compound serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making this compound a valuable intermediate in drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a solid at room temperature, with its key properties summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 1823-63-8 | [1] |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Melting Point | 114 °C | [1] |

| Boiling Point | 261.9 °C at 760 mmHg | [1] |

| Density | 1.4 g/cm³ | [1] |

| Flash Point | 112.2 °C | [1] |

| Appearance | White to off-white solid | [2] |

| pKa | 7.60 ± 0.13 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of phenol or its derivatives. A common approach involves the reaction of a protected phenol or a phenol derivative with a trifluoroacetylating agent.

Experimental Protocol: Friedel-Crafts Acylation using Trifluoroacetic Anhydride

This protocol outlines a general procedure for the trifluoroacetylation of a phenolic substrate, which is a key step in synthesizing the target compound. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Materials:

-

Phenolic starting material (e.g., 4-hydroxybenzoic acid)

-

Trifluoroacetic anhydride (TFAA)

-

Lewis acid catalyst (e.g., AlCl₃, BF₃)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the phenolic starting material and the anhydrous solvent.

-

Catalyst Addition: The Lewis acid catalyst is added portion-wise to the stirred solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

-

Acylating Agent Addition: Trifluoroacetic anhydride is added dropwise from the dropping funnel to the reaction mixture. The rate of addition is controlled to maintain the desired reaction temperature.

-

Reaction: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period determined by monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water or a dilute acid solution to decompose the catalyst-product complex.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method such as recrystallization or column chromatography.

A more specific, though still general, method involves the heating of 4-hydroxybenzoic acid in glacial acetic acid, followed by neutralization with sodium bicarbonate. Trifluoroacetic anhydride is then added to the resulting solution, and the product is obtained after distillation extraction.[2] Control of temperature and reaction time is crucial for optimal yield.[2]

Workflow for Friedel-Crafts Acylation:

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore in modern drug design due to its ability to modulate a molecule's electronic and steric properties, thereby enhancing its pharmacological profile. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic activities.

While specific drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The trifluoromethyl ketone moiety is a known inhibitor of several enzyme classes, often acting as a transition-state analog. The hydroxyphenyl group provides a site for further functionalization or can participate in hydrogen bonding interactions with biological targets.

For instance, derivatives of similar trifluoroacetophenones are being investigated for their potential as:

-

Enzyme Inhibitors: The electrophilic nature of the trifluoromethyl ketone can lead to the inhibition of serine and cysteine proteases.

-

Anti-inflammatory Agents: Chalcone derivatives synthesized from related hydroxyacetophenones have shown antioxidant and anti-inflammatory properties.[3]

-

Anticancer Agents: Flavonol derivatives, which can be synthesized from chalcones, have been evaluated for their activity against cancer cell lines.[4]

The general importance of this structural class in medicinal chemistry suggests its potential use in the development of therapeutics for a range of diseases.

Logical Relationship in Drug Discovery:

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

This compound is an organofluorine compound that can cause irritation to the skin, eyes, and respiratory tract.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood. Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a key intermediate in organic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation provides a route to a versatile building block for the development of new chemical entities. The presence of the trifluoromethyl group makes it a particularly attractive starting material for the synthesis of compounds with potential therapeutic applications. Further research into the derivatization of this compound is likely to yield novel molecules with interesting biological activities.

References

Spectroscopic Profile of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, also known as 4'-Hydroxy-2,2,2-trifluoroacetophenone. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 4'-Hydroxy-2,2,2-trifluoroacetophenone, 4-(Trifluoroacetyl)phenol[2]

-

Appearance: Colorless liquid or light yellow oily substance.[3]

-

Melting Point: 114 °C[1]

-

Boiling Point: 261.9 ± 35.0 °C at 760 mmHg[1]

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet (d) | 2H | H-2, H-6 (ortho to C=O) |

| ~6.95 | Doublet (d) | 2H | H-3, H-5 (meta to C=O) |

| ~5.50 | Singlet (s) | 1H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Quartet Coupling (JCF) (Hz) | Assignment |

| ~179 | ~35 | C=O (Ketone) |

| ~162 | C-4 (C-OH) | |

| ~132 | C-2, C-6 | |

| ~122 | C-1 | |

| ~116 | C-3, C-5 | |

| ~117 | ~290 | CF₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1700 | Strong | C=O stretch (ketone) |

| ~1600, ~1510 | Strong | C=C stretch (aromatic ring) |

| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |

| ~1250 | Strong | C-O stretch (phenol) |

| ~840 | Strong | C-H bend (para-substituted) |

MS (Mass Spectrometry)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 190 | High | [M]⁺ (Molecular Ion) |

| 121 | High | [M - CF₃]⁺ (Loss of trifluoromethyl) |

| 93 | Medium | [C₆H₅O]⁺ |

| 69 | Medium | [CF₃]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and the accumulation of several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

-

Ionization:

-

Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a fluorinated aromatic ketone, serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a trifluoromethyl group adjacent to a carbonyl and a para-hydroxyphenyl moiety, imparts specific chemical and physical properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, conformation, and spectroscopic properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information with theoretical predictions based on analogous compounds and computational chemistry principles.

Molecular and Physical Properties

This compound, also known as 4'-Hydroxy-2,2,2-trifluoroacetophenone, is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | [3][4] |

| Molecular Weight | 190.12 g/mol | [1][3] |

| CAS Number | 1823-63-8 | [1][3] |

| Melting Point | 114 °C | [1] |

| Boiling Point | 261.911 °C at 760 mmHg | [1] |

| Density | 1.4 g/cm³ (predicted) | [1] |

| pKa | 7.60 ± 0.13 (predicted) | [1] |

| LogP | 2.1372 (predicted) | [3] |

| Appearance | Colorless liquid or light yellow oily substance | [4] |

Synthesis

A general method for the synthesis of this compound involves the reaction of a substituted benzoic acid with a trifluoroacetylating agent.[4] A plausible experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-hydroxybenzoic acid

-

Glacial acetic acid

-

Sodium bicarbonate

-

Trifluoroacetic anhydride

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., for distillation or column chromatography)

Procedure:

-

Preparation of the Benzoic Acid Salt: 4-hydroxybenzoic acid is heated in glacial acetic acid. The resulting solution is then neutralized with sodium bicarbonate.[4]

-

Trifluoroacetylation: To the solution from step 1, trifluoroacetic anhydride is added dropwise with stirring. The reaction is exothermic, and the temperature should be monitored.[4]

-

Workup: The reaction mixture is partitioned between diethyl ether and a saturated aqueous ammonium chloride solution. The aqueous phase is acidified to approximately pH 2 with 1 M HCl.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or flash column chromatography.[5]

Molecular Structure and Conformation

While a definitive crystal structure for this compound is not publicly available, its molecular structure can be inferred from its constituent parts. The molecule consists of a planar phenyl ring substituted with a hydroxyl group at the para position and a trifluoroacetyl group.

The conformation of the molecule is largely determined by the rotation around the single bond connecting the carbonyl carbon to the phenyl ring. Computational studies on similar aromatic ketones suggest that the molecule is likely to adopt a conformation where the carbonyl group and the phenyl ring are nearly coplanar to maximize resonance stabilization. However, the bulky trifluoromethyl group may induce some out-of-plane twisting.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (ortho to C=O) | 7.9 - 8.1 |

| Aromatic (meta to C=O) | 6.9 - 7.1 |

| Hydroxyl (-OH) | 5.0 - 6.0 (variable) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 175 - 185 |

| C-OH (aromatic) | 160 - 165 |

| C-C=O (aromatic) | 125 - 130 |

| Aromatic CH | 115 - 135 |

| CF₃ | 115 - 125 (quartet due to ¹JC-F coupling) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (ketone) | 1680 - 1700 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-F stretch | 1100 - 1300 (strong) |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| Predicted Mass Spectrometry Fragmentation | |

| m/z | Predicted Fragment |

| 190 | [M]⁺ |

| 121 | [M - CF₃]⁺ |

| 93 | [C₆H₅O]⁺ |

| 69 | [CF₃]⁺ |

Potential Biological Activity and Screening Workflow

While there is no specific biological activity reported for this compound, its structural similarity to other phenolic compounds suggests it could be a candidate for various biological screenings. A general workflow for assessing its potential biological activity is presented below.

Conclusion

This compound is a molecule of significant interest due to its potential applications in medicinal chemistry and materials science. While a complete experimental characterization is not yet publicly available, this guide provides a detailed overview of its known properties and predicted characteristics. Further experimental and computational studies are warranted to fully elucidate its molecular conformation, reactivity, and biological activity, which will undoubtedly pave the way for its broader application in drug discovery and development.

References

An In-depth Technical Guide on the Reactivity Profile of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a versatile fluorinated building block with significant applications in medicinal chemistry, agrochemicals, and materials science.[1] This document details the compound's synthesis, key chemical properties, and its reactivity at both the phenolic hydroxyl and the trifluoromethyl ketone moieties. Experimental protocols for its synthesis and derivatization are provided, along with quantitative data where available. Furthermore, this guide explores the potential biological significance of this compound and its derivatives, offering insights for its application in drug discovery and development.

Introduction

This compound, also known as 4'-hydroxy-2,2,2-trifluoroacetophenone or 4-(trifluoroacetyl)phenol, is an aromatic ketone characterized by a trifluoromethyl group and a hydroxyl-substituted phenyl ring.[1][2] The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it a valuable synthon for the creation of complex fluorinated molecules.[1] Its utility spans various fields, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide aims to provide a detailed technical resource on the chemical behavior of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₂ | [3][4] |

| Molecular Weight | 190.12 g/mol | [3][4] |

| Melting Point | 114 °C | [1] |

| Boiling Point | 261.9 °C at 760 mmHg | [1] |

| Density | 1.4 g/cm³ | [1] |

| pKa | 7.60 ± 0.13 (Predicted) | [1] |

| Appearance | Solid | |

| Solubility | Soluble in many organic solvents | [2] |

Synthesis

The primary synthetic route to this compound is through the Friedel-Crafts acylation of phenol or a protected phenol derivative. Other potential methods include the Fries rearrangement and the Houben-Hoesch reaction .

Friedel-Crafts Acylation

This method involves the reaction of phenol with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

A plausible workflow for the synthesis is depicted below:

Experimental Protocol (General):

-

To a cooled solution of phenol in an appropriate anhydrous solvent (e.g., nitrobenzene, dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining a low temperature.

-

Slowly add trifluoroacetic anhydride to the mixture, keeping the temperature controlled.

-

Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Note: The ortho- and para-isomers are typically formed, with the para-isomer often being the major product. Reaction conditions can be optimized to favor the desired isomer.

Fries Rearrangement

The Fries rearrangement of phenyl trifluoroacetate can also yield this compound.[5][6][7][8][9] This reaction involves the intramolecular rearrangement of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[5][7][8][9]

Houben-Hoesch Reaction

The Houben-Hoesch reaction offers an alternative route, particularly for the synthesis of polyhydroxyaryl ketones.[10] This reaction involves the condensation of a phenol with a nitrile in the presence of a Lewis acid and HCl. For the synthesis of the target molecule, trifluoroacetonitrile would be the required nitrile.

Reactivity Profile

This compound possesses two primary reactive sites: the phenolic hydroxyl group and the trifluoromethyl-activated carbonyl group.

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation and O-acylation.

Reaction with alkyl halides in the presence of a base yields the corresponding ether derivatives.[11][12][13][14][15] The general Williamson ether synthesis typically provides good yields, ranging from 50-95% in laboratory settings.[11]

Experimental Protocol (General for O-Alkylation):

-

To a solution of this compound in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH).

-

Add the alkyl halide (e.g., methyl iodide, benzyl bromide) and stir the mixture at room temperature or with heating.

-

Monitor the reaction by TLC.

-

After completion, filter off any inorganic salts and concentrate the filtrate.

-

Purify the product by chromatography or recrystallization.

| Alkylating Agent | Base | Solvent | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone | >90 (Typical) |

| Benzyl Bromide | K₂CO₃ | DMF | >85 (Typical) |

Ester derivatives can be prepared by reacting the phenol with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) or by using methods like the Steglich esterification.[16][17][18][19]

Experimental Protocol (General for O-Acylation with Acyl Chloride):

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane, THF) containing a base (e.g., pyridine or triethylamine).

-

Cool the solution in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride).

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer and concentrate to obtain the crude ester, which can be purified further.

| Acylating Agent | Base | Solvent | Yield (%) |

| Acetyl Chloride | Pyridine | DCM | >95 (Typical) |

| Benzoyl Chloride | Triethylamine | THF | >90 (Typical) |

Reactions at the Carbonyl Group

The trifluoromethyl group strongly activates the carbonyl carbon towards nucleophilic attack.

The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Experimental Protocol (General for Reduction):

-

Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).

-

Cool the solution and add the reducing agent (e.g., NaBH₄) portion-wise.

-

Stir the reaction until the starting material is consumed.

-

Quench the reaction with water or dilute acid.

-

Extract the product and purify as necessary.

| Reducing Agent | Solvent | Yield (%) |

| NaBH₄ | Methanol | >95 (Typical) |

Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons (doublets in the range of 6.8-8.0 ppm), phenolic proton (broad singlet, chemical shift is solvent dependent). |

| ¹³C NMR | Carbonyl carbon (quartet due to C-F coupling, around 180 ppm), aromatic carbons, trifluoromethyl carbon (quartet, around 120 ppm). |

| ¹⁹F NMR | Singlet for the CF₃ group. |

| IR | Strong C=O stretch (around 1700 cm⁻¹), broad O-H stretch (around 3300 cm⁻¹), C-F stretches (in the region of 1100-1300 cm⁻¹). |

| Mass Spec. | Molecular ion peak (m/z = 190), characteristic fragmentation pattern including loss of CF₃.[20][21][22] |

Biological and Medicinal Chemistry Context

Trifluoromethyl ketones are known to be potent inhibitors of various hydrolytic enzymes, such as serine, cysteine, and metalloproteases.[23][24] The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and prone to form stable tetrahedral adducts with nucleophilic residues in the enzyme's active site, mimicking the transition state of substrate hydrolysis.[23][24]

While specific biological activity for this compound is not extensively documented in the readily available literature, its derivatives are of significant interest. For instance, chalcones derived from hydroxyacetophenones have shown antioxidant and anti-inflammatory properties.[25] The core structure of this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its use as an intermediate allows for the introduction of the trifluoroacetylphenyl moiety into larger drug candidates, which can enhance their metabolic stability and binding affinity.[1]

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its dual reactivity, stemming from the phenolic hydroxyl group and the activated trifluoromethyl ketone, allows for a wide range of chemical transformations. This guide has provided an in-depth overview of its synthesis, reactivity, and potential applications, particularly in the context of medicinal chemistry. The detailed protocols and compiled data serve as a valuable resource for researchers and scientists working with this important fluorinated compound. Further exploration of its biological activities and the development of novel derivatives are promising avenues for future research.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. 1823-63-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. This compound | C8H5F3O2 | CID 11446818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Williamson Synthesis [organic-chemistry.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Steglich Esterification [organic-chemistry.org]

- 19. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 21. memphis.edu [memphis.edu]

- 22. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 23. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a fluorinated aromatic ketone, presents a compelling scaffold for biological investigation. While direct and extensive research on its specific biological activities is nascent, its structural features—a phenolic hydroxyl group and a trifluoromethyl ketone moiety—suggest potential interactions with various biological targets. The trifluoromethyl ketone group is a known pharmacophore that can act as a potent enzyme inhibitor, particularly of serine proteases and other hydrolases, by forming stable transition-state analogues.[1] This technical guide consolidates the current understanding of structurally related compounds, proposes potential biological activities, and provides detailed, albeit generalized, experimental protocols and workflows to facilitate further research into this promising molecule.

Introduction

This compound, also known as 4-hydroxy-α,α,α-trifluoroacetophenone, is a chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals. Its biological potential is largely inferred from the activities of analogous compounds. The presence of a trifluoromethyl ketone is significant, as this group is known to interact with the active sites of enzymes like malonyl-CoA decarboxylase and serine proteases.[2][3] The trifluoroacetyl group can form a stable hydrate, which mimics the tetrahedral intermediate of substrate hydrolysis, leading to potent enzyme inhibition.[2]

Potential Biological Activities and Mechanisms of Action

Based on its chemical structure, this compound is hypothesized to exhibit the following biological activities:

-

Enzyme Inhibition: The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a stable tetrahedral hydrate. This hydrated form can act as a transition-state analog inhibitor for various enzymes, particularly hydrolases such as serine proteases.

-

Anti-inflammatory Activity: Phenolic compounds are well-documented for their anti-inflammatory properties.[4] The proposed mechanism involves the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators.

-

Anticancer Activity: While no direct evidence exists, derivatives of trifluoromethyl chalcones have demonstrated antitumor effects against prostate cancer cells.[5] The inhibitory action on critical cellular signaling pathways could contribute to antiproliferative effects.

Postulated Signaling Pathways

The potential anti-inflammatory effects of this compound may be mediated through the modulation of the NF-κB and MAPK signaling cascades.

Quantitative Data Summary

| Biological Activity | Target | Assay Type | IC50 / Ki (µM) | Cell Line / Enzyme Source | Reference |

| Enzyme Inhibition | Malonyl-CoA Decarboxylase | Spectrophotometric | Data not available | Recombinant Human | [2] |

| Enzyme Inhibition | Serine Protease (e.g., Chymotrypsin) | Fluorometric | Data not available | Bovine Pancreas | [3] |

| Anti-inflammatory | COX-2 Inhibition | Cell-based (RAW 264.7) | Data not available | Murine Macrophage | [6] |

| Anticancer | Proliferation Inhibition | MTT Assay | Data not available | PC-3 (Prostate Cancer) | [5] |

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the potential biological activities of this compound.

Serine Protease Inhibition Assay

This protocol is adapted for a generic serine protease like chymotrypsin.

Materials:

-

Purified serine protease (e.g., bovine α-chymotrypsin)

-

Fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Triton X-100

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., aprotinin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

In the 96-well plate, add 2 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM). For the control wells, add 2 µL of DMSO.

-

Add 178 µL of assay buffer to all wells.

-

Add 10 µL of the serine protease solution (final concentration e.g., 10 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration e.g., 50 µM).

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value using non-linear regression analysis.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well cell culture plate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Control wells should not be stimulated with LPS.

-

After incubation, collect the cell culture supernatant to measure nitric oxide (NO) production using the Griess reagent according to the manufacturer's instructions.

-

To assess cell viability, add MTT solution to the remaining cells and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

-

Calculate the percentage of NO inhibition and cell viability for each concentration of the test compound.

Conclusion

This compound holds significant, yet largely unexplored, potential as a bioactive molecule. Its structural motifs strongly suggest a role as an enzyme inhibitor and potentially as an anti-inflammatory or anticancer agent. The provided hypothetical mechanisms, signaling pathways, and experimental frameworks are intended to serve as a foundational guide for researchers to systematically investigate and unlock the therapeutic promise of this compound. Further in-depth studies are imperative to validate these hypotheses and to elucidate the specific molecular targets and mechanisms of action.

References

- 1. NF-κB - Wikipedia [en.wikipedia.org]

- 2. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijfmr.com [ijfmr.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Frontiers | Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata [frontiersin.org]

An In-depth Technical Guide to the Derivatives of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl ketone and hydroxyphenyl moieties serve as valuable building blocks for the synthesis of a diverse range of derivatives with potential applications in drug discovery and as agrochemicals.[1] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it a key pharmacophore in the design of enzyme inhibitors. This technical guide provides a comprehensive overview of the known derivatives of this compound, focusing on their synthesis, physicochemical and pharmacological properties, and therapeutic potential. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with a summary of quantitative data to facilitate comparison and further research.

Introduction

The core structure of this compound, a versatile ketone derivative, presents multiple avenues for chemical modification, primarily at the phenolic hydroxyl group and the aromatic ring.[1] These modifications give rise to a variety of derivatives, including chalcones, ethers, and esters, each with distinct physicochemical and biological properties. The trifluoromethyl group is a critical feature, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to the parent molecule. This guide will delve into the major classes of derivatives synthesized from this core structure.

Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of derivatives of this compound. They are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Synthesis of Chalcone Derivatives

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an appropriate acetophenone with an aromatic aldehyde.[2] In the context of this compound, it serves as the acetophenone component.

General Experimental Protocol: Claisen-Schmidt Condensation

-

Reactant Preparation: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.

-

Reaction: Stir the mixture at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The resulting precipitate is then filtered, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Properties of Chalcone Derivatives

Chalcone derivatives of this compound have been investigated for their potential as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity:

Many chalcone derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.[3][4][5] Studies have shown that these compounds can suppress the release of β-glucuronidase and lysozyme from neutrophils and inhibit the production of nitric oxide (NO) in macrophages.[3][4]

-

Mechanism of Action: The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.[3][6] Some chalcones also inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[7]

Anticancer Activity:

Chalcones have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][7]

-

Mechanism of Action: The anticancer activity of chalcones is multifaceted. They can target various signaling pathways involved in cancer progression, including the inhibition of kinases and the disruption of microtubule polymerization.[8] Some derivatives have been shown to be potent inhibitors of tubulin polymerization, binding to the colchicine site.[8]

Table 1: Biological Activity of Representative Chalcone Derivatives

| Compound | Target/Assay | Activity (IC50) | Reference |

| 2',5'-Dihydroxychalcone derivative | β-glucuronidase release (rat neutrophils) | 1.6 µM | [5] |

| 2',5'-Dihydroxychalcone derivative | Lysozyme release (rat neutrophils) | 1.4 µM | [5] |

| 2',5'-Dialkoxychalcone derivative | Nitric oxide (NO) formation (murine microglial cells) | 0.7 µM | [5] |

| α-Fluorinated chalcone 4c | Human cancer cell lines (various) | 0.025–0.254 µM | [8] |

| Sulfonamide chalcone 5a | β-Secretase (BACE1) | 0.21 µM | [9] |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Ether Derivatives

Ether derivatives are formed by modifying the hydroxyl group of this compound. This modification can significantly alter the compound's polarity, solubility, and biological activity.

Synthesis of Ether Derivatives

The Williamson ether synthesis is a common and versatile method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide.

General Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: Treat this compound with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF, DMF) to form the corresponding phenoxide (alkoxide).

-

Alkyl Halide Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) to the reaction mixture.

-

Reaction: Heat the reaction mixture to facilitate the SN2 reaction. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.

Biological Properties of Ether Derivatives

While specific biological data for ether derivatives of this compound are not extensively reported in the searched literature, the introduction of different ether functionalities can modulate the pharmacological profile. For instance, the synthesis of phenyl trifluoroethyl thioether derivatives has been explored for acaricidal activity.[10]

Ester Derivatives

Esterification of the phenolic hydroxyl group of this compound is another common derivatization strategy. Ester prodrugs are often synthesized to improve the pharmacokinetic properties of a parent drug, such as its lipophilicity and stability.[11]

Synthesis of Ester Derivatives

Ester derivatives can be synthesized through various methods, including the reaction of the phenol with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

General Experimental Protocol: Esterification using a Coupling Agent

-

Reactant Preparation: Dissolve this compound (1 equivalent), a carboxylic acid (1 equivalent), and a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Catalyst Addition: Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it, and purify the crude product by column chromatography.

Biological Properties of Ester Derivatives

The conversion of a phenolic hydroxyl group to an ester can significantly impact a molecule's biological activity and pharmacokinetic profile. For example, ester prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized to improve their gastrointestinal safety profile.[10] The synthesis of lipophilic phenethyl trifluoroacetate esters has been shown to enhance antioxidant activity.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often linked to their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Anticancer Experimental Workflow

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in drug discovery. The trifluoromethyl ketone moiety is a key determinant of their biological activity, particularly as enzyme inhibitors. Chalcone derivatives have been the most extensively studied, demonstrating potent anti-inflammatory and anticancer activities through various mechanisms of action. Further exploration of ether, ester, and other derivatives is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile chemical scaffold. The detailed synthetic protocols and biological evaluation methods provided in this guide aim to facilitate future research and development in this exciting area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 8. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, acaricidal activity, and structure-activity relationships of novel phenyl trifluoroethyl thioether derivatives containing substituted benzyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and disposal directives for 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS RN: 1823-63-8). Given the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar halogenated and trifluoromethylated compounds to ensure a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

This compound, also known as 4'-Hydroxy-2,2,2-trifluoroacetophenone, is a ketone derivative with the molecular formula C₈H₅F₃O₂.[1] Its trifluoromethyl and hydroxyphenyl groups confer unique properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [3] |

| CAS Number | 1823-63-8 | [1][3] |

| Appearance | Colorless liquid or light yellow oily substance/solid | [2] |

| Melting Point | 25-27 °C or 114 °C | [1][2] |

| Boiling Point | 185-190 °C or 261.911 °C at 760 mmHg | [1][2] |

| Flash Point | 112.2 °C | [1] |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and chloroform. | [2] |

Hazard Identification and Safety Precautions

Potential Hazards:

-

Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4][5]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5]

-

Acute Toxicity: May be harmful if swallowed.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following are general recommendations based on the handling of similar compounds:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |

| Body Protection | Laboratory coat, and if a significant splash risk exists, a chemical-resistant apron or coveralls. | To prevent contamination of personal clothing and skin. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially when handling the substance outside of a fume hood or if dust/aerosols may be generated. | To prevent inhalation of potentially irritating or toxic vapors or particles. |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Handling

-

Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[6][7]

-

Wash hands thoroughly after handling.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Store locked up.[4]

-

Avoid contact with oxidants, strong acids, and alkalis.[2]

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Accidental Release and Spill Management

A spill of this compound should be treated as a hazardous event.

Spill Response Protocol

Caption: Workflow for managing a chemical spill.

Disposal Considerations

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

-

Waste Collection: Collect the chemical waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.[10]

-

Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, keep halogenated and non-halogenated solvent waste separate.[8]

-

Disposal Route: The primary method of disposal is to transfer the hazardous waste to a licensed and approved waste disposal facility.[10] Do not dispose of this chemical into drains or the environment.[9][10]

-

Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8]

Disposal Protocol Flowchart

Caption: Step-by-step hazardous waste disposal protocol.

Toxicological and Ecological Information

Experimental Protocols

Specific experimental protocols for the use of this compound were not found in the initial search. Researchers should develop detailed standard operating procedures (SOPs) for their specific applications, incorporating the safety, handling, and disposal information provided in this guide. These SOPs should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.

Disclaimer

This guide is intended for informational purposes only and is based on the best available information from public sources. It is not a substitute for a formal risk assessment or the guidance of a qualified safety professional. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals and should consult their institution's EHS department for specific safety and disposal protocols.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.es [fishersci.es]

- 10. benchchem.com [benchchem.com]